molecular formula C4H10ClNO B13301897 1,3-Oxazinane hydrochloride

1,3-Oxazinane hydrochloride

Cat. No.: B13301897
M. Wt: 123.58 g/mol
InChI Key: FENXBUYDFVXVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxazinane hydrochloride: is a heterocyclic compound that contains both nitrogen and oxygen atoms within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazinane hydrochloride can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of amino alcohols with aldehydes or ketones under acidic conditions.

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as amino alcohols and aldehydes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazinane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-oxazinane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxazinane hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

1,3-oxazinane;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H

InChI Key

FENXBUYDFVXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCOC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.